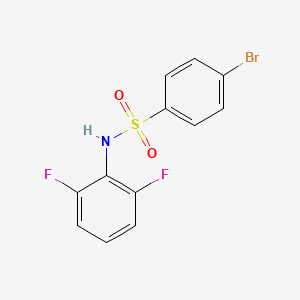

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide

Description

4-Bromo-N-(2,6-difluorophenyl)benzenesulfonamide is a brominated benzenesulfonamide derivative featuring a 2,6-difluorophenyl substituent on the sulfonamide nitrogen. This compound is cataloged under the identifier H56106 in commercial chemical databases, with a purity of 97% . The 2,6-difluoro substitution on the phenyl ring creates a sterically hindered environment, which may influence molecular interactions such as hydrogen bonding and crystal packing .

Properties

IUPAC Name |

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO2S/c13-8-4-6-9(7-5-8)19(17,18)16-12-10(14)2-1-3-11(12)15/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFNAVYZBQOPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,6-difluoroaniline in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of various substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

Scientific Research Applications

4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and protein-ligand interactions.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine and fluorine atoms contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Substituted Difluorophenyl Analogs

The following table compares 4-bromo-N-(2,6-difluorophenyl)benzenesulfonamide with structurally related difluorophenyl derivatives:

| Compound Name | Substituent Positions | Product Code (Purity) | Key Structural Features |

|---|---|---|---|

| This compound | 2,6-difluoro | H56106 (97%) | Steric hindrance at ortho positions; linear geometry |

| 4-Bromo-N-(3,4-difluorophenyl)benzenesulfonamide | 3,4-difluoro | H56620 (97%) | Adjacent fluorines; potential for planar interactions |

| 4-Bromo-N-(3,5-difluorophenyl)benzenesulfonamide | 3,5-difluoro | H26143 (97%) | Symmetric meta substitution; enhanced electronic effects |

Key Observations :

Halogen-Substituted Variants

Chloro- and bromo-substituted analogs highlight the impact of halogen choice on physicochemical properties:

| Compound Name | Substituents | Product Code (Purity) | Notable Features |

|---|---|---|---|

| 4-Bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide | 4-Cl, 2,5-OMe | H56605 (97%) | Electron-donating (OMe) and withdrawing (Cl) groups |

| 4-Bromo-N-(3,4-dichlorophenyl)benzenesulfonamide | 3,4-diCl | H56553 (97%) | Increased lipophilicity; potential for π-π stacking |

| 4-Bromo-N-(2,3-dichlorophenyl)benzenesulfonamide | 2,3-diCl | H56752 (97%) | Ortho-chlorine enhances steric resistance |

Key Observations :

- Electronic Modulation : Chlorine’s stronger electron-withdrawing effect compared to fluorine may reduce solubility in polar solvents but improve membrane permeability .

- Methoxy Substitution : Methoxy groups (e.g., in H56605) introduce electron-donating effects, which could stabilize charge-transfer interactions in supramolecular assemblies .

Heteroatom-Modified Derivatives

Compounds with sulfur or alkyl chains demonstrate functional diversity:

| Compound Name | Substituents | Product Code (Purity) | Applications/Implications |

|---|---|---|---|

| 4-Bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide | Sulfanyl-alkyl chain | RK232836 | Potential protease inhibition via sulfur coordination |

| 4-Bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide | Cyclopentyl, 2,6-diMe | CAS 1704096-05-8 | Bulky N-substituent for steric-driven selectivity |

Key Observations :

- Sulfur-Containing Derivatives : The sulfanyl group in RK232836 may facilitate metal coordination or disulfide bonding, relevant in drug design .

- Alkyl Substituents : Cyclopentyl and methyl groups (e.g., CAS 1704096-05-8) alter hydrophobicity and steric profiles, impacting binding to hydrophobic pockets .

Biological Activity

4-Bromo-N-(2,6-difluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential across various studies.

- Molecular Formula : C13H10BrF2N2O2S

- Molecular Weight : 365.19 g/mol

- CAS Number :

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can lead to reduced cellular proliferation in cancer cell lines. For example, studies have indicated that similar sulfonamide derivatives can act as inhibitors of key enzymes involved in tumor growth and angiogenesis.

- Receptor Modulation : The compound may interact with receptor sites, influencing signal transduction pathways that regulate cell growth and survival.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | KG1 | 25.3 ± 4.6 | Enzyme inhibition |

| Study B | SNU16 | 77.4 ± 6.2 | Receptor modulation |

| Study C | FGFR1 | <4.1 | Antiproliferative activity |

These results indicate that the compound possesses significant antiproliferative properties, particularly against fibroblast growth factor receptors (FGFRs), which are critical in cancer biology.

In Vivo Studies

In vivo models have also been employed to assess the cardiovascular effects of benzenesulfonamide derivatives, including this compound. One study utilized an isolated rat heart model to evaluate perfusion pressure and coronary resistance:

- Results : The compound demonstrated a dose-dependent decrease in perfusion pressure compared to control groups, suggesting potential cardiovascular benefits through modulation of calcium channels.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Moderate absorption characteristics with favorable permeability across biological membranes.

- Metabolism : Potential interactions with cytochrome P450 enzymes were noted, indicating a risk for drug-drug interactions.

- Excretion : Predominantly renal excretion is expected based on structural analogs.

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic implications of sulfonamide derivatives similar to this compound:

- Anticancer Applications : Research has shown that compounds with similar structures effectively inhibit tumor growth in preclinical models.

- Cardiovascular Effects : Studies indicate that these compounds may help regulate blood pressure through calcium channel inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.